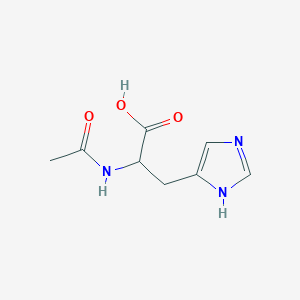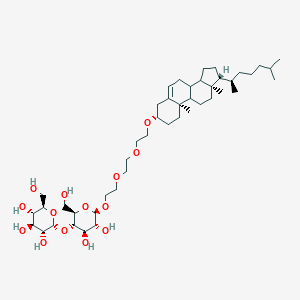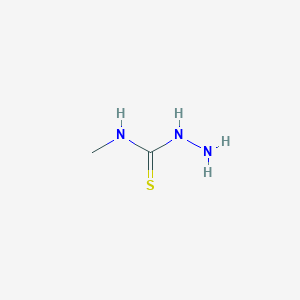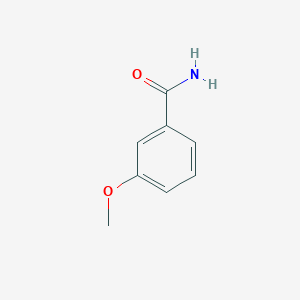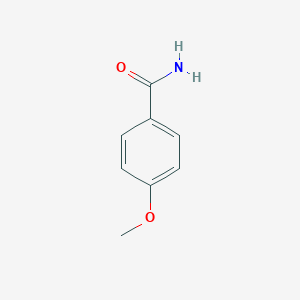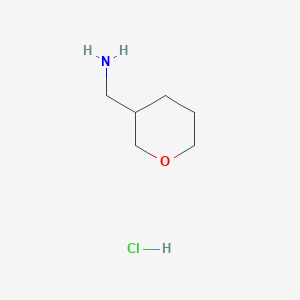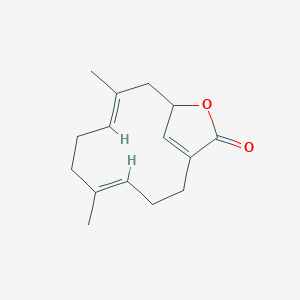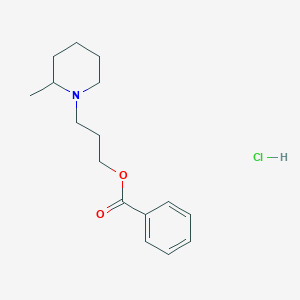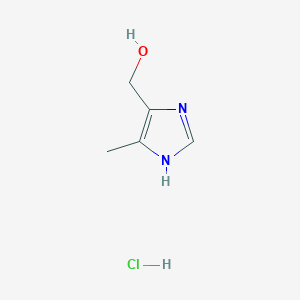
(4-甲基-1H-咪唑-5-基)甲醇盐酸盐
描述
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through the reaction of aryl aldehydes with ammonium chloride and triethylamine in methanol, as described in the formation of cis-2,4,5-triaryl-4,5-dihydro-1H-imidazoles . Another method involves the reaction of 5,5'-bis(bromomethyl)-2,2'-bipyridine with imidazole to yield compounds such as C18H16N6·2CH3OH . Additionally, (1-methyl-1H-imidazol-2-yl)methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms and two nitrogen atoms. The crystal structures of various imidazole derivatives have been determined, revealing details such as the dihedral angle between pyridine and imidazole rings, which is 72.32° in one case . The presence of substituents on the imidazole ring can significantly alter the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, the conversion of cis-2,4,5-triaryl-4,5-dihydro-1H-imidazoles to their trans-isomers has been reported . The (1-methyl-1H-imidazol-2-yl)methanol derivatives can be converted into carbonyl compounds via the corresponding quaternary salts, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and the nature of their substituents. For example, the introduction of a methyl substituent can change the structure type and alter the intermolecular interaction patterns, as seen in the comparison of supramolecular sheets in chromenoisoxazolyl methanol derivatives . Hydrogen bonding plays a crucial role in the stabilization of the crystal packing of these compounds, as evidenced by the weak intermolecular O-H···N, C-H···N, and C-H···O hydrogen bonds .
科学研究应用
合成和转化为羰基化合物
已合成了咪唑衍生物,包括与(4-甲基-1H-咪唑-5-基)甲醇盐酸盐相关的化合物,并应用于化学研究。例如,已制备了(1-甲基-1H-咪唑-2-基)甲醇衍生物,并通过涉及季铵盐的过程转化为羰基化合物。这表明咪唑衍生物在合成化学中的多功能性,特别是作为羰基团的掩蔽形式或作为(Ohta, Hayakawa, Nishimura, & Okamoto, 1987)基团的合成物。
抗菌活性
已探索咪唑衍生物的潜在抗菌活性。与查询化合物相关的一系列1-(4-甲氧基苄基)-2-丁基-4-氯-5-(3-芳基异噁唑-5-基)-1H-咪唑在这一领域显示出潜力。这表明这类化合物在开发新的抗菌剂(Maheta, Patel, & Naliapara, 2012)中的相关性。
仿生螯合配体
咪唑衍生物可用作仿生螯合配体的前体。例如,已合成并表征了与查询化合物结构相关的(4-(孔雀石-1-基)-1-(异丙基)-1H-咪唑-2-基)甲醇,作为这类应用的潜在前体(Gaynor, McIntyre, & Creutz, 2023)。
缺氧活化前药
在药物化学中,咪唑衍生物已被用于设计缺氧活化前药。(1-甲基-2-硝基-1H-咪唑-5-基)甲醇与其他化合物的结合已导致有前途的抗肿瘤剂,展示了咪唑衍生物在靶向癌症治疗中的潜力(Jin, Zhang, & Lu, 2017)。
结构和磁性能研究
基于咪唑衍生物的盐酸盐晶体已被用于研究其结构和磁性能。这突显了这类化合物在材料科学中的应用以及对分子相互作用和性质的研究(Yong, Zhang, & She, 2013)。
碳钢腐蚀抑制
基于咪唑的分子,包括与查询化合物类似的衍生物,已应用于腐蚀抑制领域。它们在防止碳钢在酸性介质中腐蚀方面的效率已得到证明,显示了这些化合物的工业应用(Costa et al., 2021)。
安全和危害
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDUFNPQJWPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38585-62-5, 91323-13-6 | |
| Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38585-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91323-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40191906 | |
| Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige granules; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methyl-5-imidazolemethanol hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(4-methyl-1H-imidazol-5-yl)methanol hydrochloride | |
CAS RN |
38585-62-5 | |
| Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylimidazol-5-ylmethanolhydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




